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Introduction
Gatifloxacin is a synthetic, fourth-generation 8-methoxyfluoroquinolone antibiotic renowned for

its broad-spectrum activity against a wide array of Gram-positive and Gram-negative bacteria.

[1][2] This technical guide provides a comprehensive overview of the discovery, development,

mechanism of action, pharmacokinetic and pharmacodynamic properties, and the eventual

market withdrawal of its systemic formulations due to significant safety concerns. The journey

of Gatifloxacin from a promising antibiotic to a restricted-use medication offers critical insights

into the complexities of drug development and post-marketing surveillance.

Discovery and Commercial History
The development of Gatifloxacin began in the late 1980s, led by Kyorin Pharmaceutical Co.,

Ltd. in Japan.[3][4] The compound was patented in 1986 and initially identified by the

designation AM-1155.[3][5]

Initial Discovery: Kyorin Pharmaceuticals first synthesized the compound as a hemihydrate,

which, despite its potent antibacterial activity, presented formulation challenges due to its

hygroscopic nature, leading to poor tablet disintegration and dissolution.[4]
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Formulation Advancement: In the mid-1990s, Kyorin developed a more stable sesquihydrate

form with improved physicochemical properties, which was selected for further clinical

development.[4]

Licensing and Commercialization: In 1996, Kyorin licensed the compound to Bristol-Myers

Squibb (BMS).[4] BMS introduced Gatifloxacin to the market in 1999 under the brand name

Tequin® for the treatment of respiratory tract infections.[1][5] Allergan later commercialized

Gatifloxacin as an ophthalmic solution under the brand names Zymar® and Zymaxid®.[5][6]

Market Withdrawal: Despite its efficacy, systemic Gatifloxacin (Tequin®) was linked to severe

and potentially fatal blood sugar disturbances (dysglycemia).[7][8] Following numerous

reports and a petition from the consumer group Public Citizen, Bristol-Myers Squibb

voluntarily withdrew Tequin® from the U.S. and Canadian markets in May 2006 and returned

the rights to Kyorin.[5] Subsequently, Kyorin and its partner Dainippon Sumitomo Pharma

also discontinued sales in Japan in September 2008.[9][10] Ophthalmic formulations remain

available due to their very low systemic absorption and well-tolerated safety profile.[5]
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Caption: Gatifloxacin Development and Withdrawal Timeline.
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Chemical Properties and Synthesis
Gatifloxacin is chemically known as (±)-1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-

methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid.[2][11] Its empirical formula is

C₁₉H₂₂FN₃O₄, with a molecular weight of approximately 375.4 g/mol .[2][6]

Synthesis Overview
The synthesis of Gatifloxacin has been described in several patents, with U.S. Patent

4,980,470 being one of the earliest.[11][12] The core synthetic route involves a nucleophilic

substitution reaction.

Experimental Protocol: General Synthesis

A common method for synthesizing Gatifloxacin involves the following steps:

Reaction Setup: A reaction mixture is prepared containing 1-cyclopropyl-6,7-difluoro-1,4-

dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid and 2-methylpiperazine.[11]

Solvent: A dipolar aprotic solvent, such as Dimethyl sulfoxide (DMSO), is used as the

reaction medium.[11][12]

Reaction Conditions: The mixture is heated to a temperature between 40°C and 70°C.[11]

The reaction can be carried out in the presence of an acid acceptor like potassium carbonate

to neutralize the hydrogen fluoride generated during the reaction.[12]

Borate Intermediate (Alternative Route): To improve yields and allow for milder reaction

conditions (ambient temperature), an alternative synthesis was developed using a borate

intermediate. This method, described in U.S. Patent 4,997,943, involves creating a boron

chelate to activate position 7 of the quinolone ring for substitution.[11][13]

Purification: The final product is isolated and purified, often through recrystallization from a

solvent like methanol, to yield Gatifloxacin sesquihydrate.[14][15]

Mechanism of Action
As a fourth-generation fluoroquinolone, Gatifloxacin exerts its bactericidal effect by inhibiting

two essential bacterial enzymes: DNA gyrase (Topoisomerase II) and Topoisomerase IV.[1][3]
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[6] These enzymes are critical for bacterial DNA replication, transcription, repair, and

recombination.[6] The 8-methoxy group at position 8 is believed to decrease the rate at which

Gram-positive bacteria develop resistance.[16]

Inhibition of DNA Gyrase: Prevents the relaxation of supercoiled DNA, which is a necessary

step for the initiation of DNA replication and transcription.

Inhibition of Topoisomerase IV: Interferes with the separation of replicated daughter DNA

strands, thereby blocking cell division.

This dual-target mechanism makes it more difficult for bacteria to develop resistance through a

single-step mutation.
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Caption: Gatifloxacin Mechanism of Action.

Pharmacokinetics and Pharmacodynamics
Gatifloxacin exhibits favorable pharmacokinetic properties, characterized by high oral

bioavailability and broad tissue distribution.[17]

Pharmacokinetic Profile
The key pharmacokinetic parameters for Gatifloxacin in adults are summarized below.
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Parameter Value Reference(s)

Oral Bioavailability ~96% [17][18]

Protein Binding ~20% [5][17]

Volume of Distribution (Vdss) ~1.5 - 1.8 L/kg [17][18]

Elimination Half-life (t₁/₂) ~7 - 14 hours [5]

Metabolism
Minimal; does not utilize

Cytochrome P450
[17][19]

Primary Excretion Route
Renal (>80% as unchanged

drug)
[17][19]

Experimental Protocol: Pharmacokinetic Assessment

A representative pharmacokinetic study in healthy male subjects involved an escalated dosing

regimen:

Initial Dose: A single 2-drop dose of Gatifloxacin ophthalmic solution (0.3% or 0.5%) was

administered to one eye.

Multiple Dosing (7 days): This was followed by a regimen of 2 drops administered four times

daily for 7 days.

Intensive Dosing (3 days): Finally, the dosage was increased to 2 drops eight times daily for

3 days.

Sample Collection & Analysis: Serum samples were collected at various time points

throughout the study. Gatifloxacin concentrations were quantified using validated methods

like high-performance liquid chromatography (HPLC). In this specific ophthalmic study,

serum levels were consistently below the lower limit of quantification (5 ng/mL),

demonstrating minimal systemic absorption from topical use.[2]

Pharmacodynamics
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Gatifloxacin's efficacy is linked to its concentration-dependent bactericidal activity. The key

pharmacodynamic indices that predict clinical success are the ratio of the maximum serum

concentration to the minimum inhibitory concentration (Cmax/MIC) and the ratio of the area

under the curve to the MIC (AUC/MIC).[17] Studies have shown these parameters for

Gatifloxacin to be favorable against common pathogens like Streptococcus pneumoniae and

Staphylococcus aureus.[20]

Clinical Efficacy
Gatifloxacin was approved for treating a range of infections, including community-acquired

pneumonia, bronchitis, sinusitis, and urinary tract infections.[2][16] Its ophthalmic formulation

has been extensively studied for bacterial conjunctivitis.

Efficacy in Bacterial Conjunctivitis
Clinical trials have demonstrated the efficacy of Gatifloxacin ophthalmic solution for treating

bacterial conjunctivitis.

Trial
Phase

Dosing
Regimen

Primary
Endpoint

Gatifloxa
cin Group

Vehicle/Pl
acebo
Group

P-value
Referenc
e(s)

Phase III

(Zymar®)
5 days

Clinical

Cure Rate

(Day 5-7)

77%

(40/52)

58%

(28/48)
<0.05 [21]

Phase III

(Zymar®)
5 days

Microbiolog

ical

Eradication

92%

(48/52)

72%

(34/48)
<0.05 [21]

Phase III

(Pooled

Data)

5 days,

twice daily

Clinical

Success

(Day 6)

58.0% 45.5% P=0.001 [22]

Experimental Protocol: Phase III Bacterial Conjunctivitis Trial

A typical Phase III trial design to evaluate Gatifloxacin for bacterial conjunctivitis is as follows:
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Study Design: A multicenter, double-masked, randomized, vehicle-controlled study.[22]

Patient Population: Patients aged one year or older with a clinical diagnosis of acute

bacterial conjunctivitis and positive conjunctival cultures. Exclusion criteria include symptoms

lasting over 96 hours or signs of viral/allergic conjunctivitis.[22][23]

Intervention: Patients are randomized to receive either Gatifloxacin ophthalmic solution (e.g.,

0.5%) or a matching vehicle solution. The dosing regimen is typically one drop administered

twice daily for 5 days.[22]

Primary Endpoint: The primary efficacy endpoint is "clinical success," defined as the

complete absence (a score of 0) of both conjunctival hyperemia (redness) and conjunctival

discharge in the study eye at the final visit (e.g., Day 6).[22][23]

Assessment: Ocular signs are assessed by an investigator using a standardized 4-point

severity scale (0=none, 1=mild, 2=moderate, 3=severe).[23] Microbiological samples are

collected at baseline and follow-up visits to determine the eradication rate of causative

pathogens.
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Caption: Workflow for a Phase III Bacterial Conjunctivitis Trial.

Adverse Effects and Safety Profile
The primary safety concern that led to the withdrawal of systemic Gatifloxacin was its

association with dysglycemia.

Dysglycemia: Hypoglycemia and Hyperglycemia
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Numerous case reports and two large case-control studies demonstrated a significantly

increased risk of both hypoglycemia and hyperglycemia with Gatifloxacin compared to other

antibiotics like macrolides.[7][8]

Hypoglycemia: In one study of older adults, Gatifloxacin was associated with a four-fold

increased risk of hypoglycemia requiring hospital treatment compared to macrolides.[7]

Hyperglycemia: The same study found an almost 17-fold increased risk of hyperglycemia.[7]

The risk was present in patients with and without pre-existing diabetes.[8]

Mechanism of Dysglycemia: The hypoglycemic effect is thought to result from the blockade of

ATP-dependent potassium (KATP) channels in pancreatic beta-cells, which stimulates insulin

release.[24] The mechanism for hyperglycemia is less well understood but may involve

vacuolation of pancreatic beta cells, leading to reduced insulin levels over time.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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